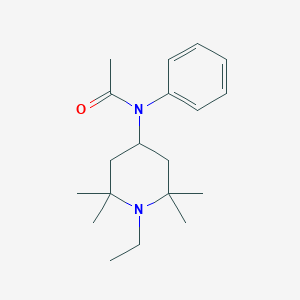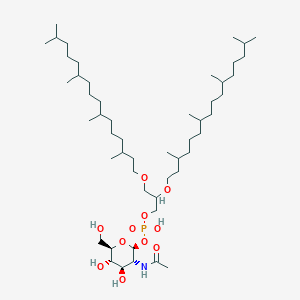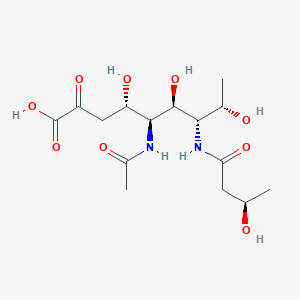
N-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)-N-phenylacetamide, commonly known as ETAP, is a chemical compound that belongs to the class of piperidine derivatives. ETAP has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Applications De Recherche Scientifique
ETAP has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, ETAP has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. ETAP has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, ETAP has been used as a stabilizer for polymeric materials. Moreover, ETAP has been employed in organic synthesis as a chiral auxiliary for the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of ETAP is not well understood. However, it has been proposed that ETAP may exert its pharmacological effects by modulating the activity of neurotransmitters such as GABA and glutamate. ETAP has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the degradation of neurotransmitters.
Effets Biochimiques Et Physiologiques
ETAP has been shown to exhibit a wide range of biochemical and physiological effects. In animal studies, ETAP has been shown to reduce seizures, inflammation, and pain. ETAP has also been reported to improve cognitive function and memory. Moreover, ETAP has been shown to have a low toxicity profile and does not exhibit any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
ETAP has several advantages for use in lab experiments. It is readily available and can be synthesized in high purity and yield. Moreover, ETAP exhibits a wide range of pharmacological effects, making it suitable for use in various fields of research. However, there are also some limitations to the use of ETAP in lab experiments. For instance, the mechanism of action of ETAP is not well understood, which may limit its use in certain areas of research.
Orientations Futures
There are numerous future directions for research on ETAP. In medicinal chemistry, ETAP could be further investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. In material science, ETAP could be explored as a stabilizer for other polymeric materials. Moreover, the mechanism of action of ETAP could be further elucidated, which could lead to the development of more potent and selective compounds.
Conclusion:
ETAP is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis method of ETAP is well established, and it exhibits a wide range of pharmacological effects. However, the mechanism of action of ETAP is not well understood, which may limit its use in certain areas of research. Nonetheless, there are numerous future directions for research on ETAP, which could lead to the development of new drugs and materials.
Méthodes De Synthèse
The synthesis of ETAP can be achieved by the reaction of N-phenylacetamide with 2,2,6,6-tetramethylpiperidine in the presence of ethyl iodide. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a base. This method has been reported to yield high purity and yield of ETAP.
Propriétés
Numéro CAS |
101651-73-4 |
|---|---|
Nom du produit |
N-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)-N-phenylacetamide |
Formule moléculaire |
C19H30N2O |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
N-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)-N-phenylacetamide |
InChI |
InChI=1S/C19H30N2O/c1-7-20-18(3,4)13-17(14-19(20,5)6)21(15(2)22)16-11-9-8-10-12-16/h8-12,17H,7,13-14H2,1-6H3 |
Clé InChI |
WNYFUBLJGUKSDQ-UHFFFAOYSA-N |
SMILES |
CCN1C(CC(CC1(C)C)N(C2=CC=CC=C2)C(=O)C)(C)C |
SMILES canonique |
CCN1C(CC(CC1(C)C)N(C2=CC=CC=C2)C(=O)C)(C)C |
Synonymes |
N-(1-ethyl-2,2,6,6-tetramethyl-4-piperidyl)-N-phenyl-acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)







